molecular formula C7H9ClN2O3S B13456890 2-(5-Methoxypyrazin-2-YL)ethanesulfonyl chloride

2-(5-Methoxypyrazin-2-YL)ethanesulfonyl chloride

Cat. No.: B13456890
M. Wt: 236.68 g/mol
InChI Key: UDWMVGIFQIUTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methoxypyrazin-2-YL)ethanesulfonyl chloride is an organic compound with the molecular formula C7H9ClN2O3S and a molecular weight of 236.68 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a methoxy group and an ethanesulfonyl chloride moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxypyrazin-2-YL)ethanesulfonyl chloride typically involves the reaction of 5-methoxypyrazine with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxypyrazin-2-YL)ethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under mild heating.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products Formed

Scientific Research Applications

2-(5-Methoxypyrazin-2-YL)ethanesulfonyl chloride has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development.

    Biological Studies: Used in the study of enzyme inhibition and protein modification.

    Industrial Applications: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(5-Methoxypyrazin-2-YL)ethanesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in various chemical and biological applications, including enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methoxypyrazin-2-YL)ethanesulfonyl chloride is unique due to its combination of a methoxypyrazine ring and an ethanesulfonyl chloride group. This unique structure imparts specific reactivity and properties that are valuable in various chemical and biological applications .

Properties

Molecular Formula

C7H9ClN2O3S

Molecular Weight

236.68 g/mol

IUPAC Name

2-(5-methoxypyrazin-2-yl)ethanesulfonyl chloride

InChI

InChI=1S/C7H9ClN2O3S/c1-13-7-5-9-6(4-10-7)2-3-14(8,11)12/h4-5H,2-3H2,1H3

InChI Key

UDWMVGIFQIUTHW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1)CCS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.